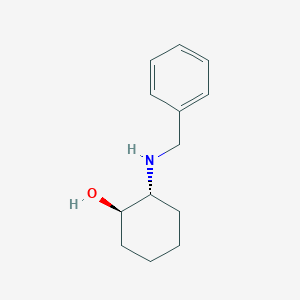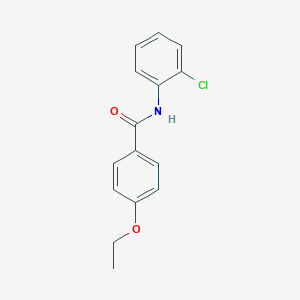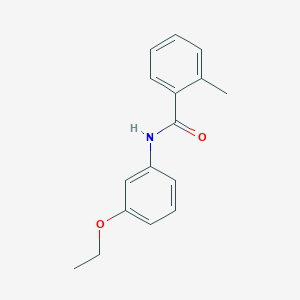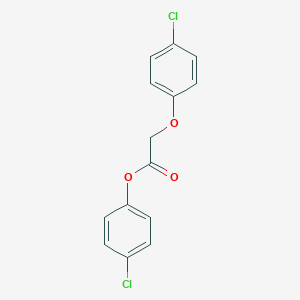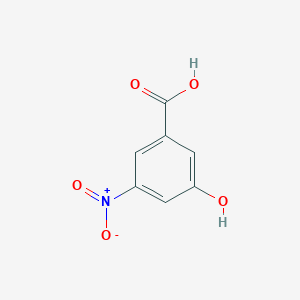
2,7-Dinitrothianthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Dinitrothianthrene (DNT) is a polycyclic aromatic hydrocarbon (PAH) that has been extensively studied due to its unique chemical and physical properties. It is a yellow crystalline solid that is insoluble in water but soluble in organic solvents. DNT is widely used in scientific research as a model compound for studying the environmental fate and toxicity of PAHs.
Mecanismo De Acción
The mechanism of action of 2,7-Dinitrothianthrene is not fully understood, but it is believed to involve the formation of reactive metabolites that can bind to DNA and other cellular macromolecules, leading to genotoxicity and carcinogenicity. 2,7-Dinitrothianthrene is also known to induce oxidative stress and inflammation, which can contribute to its toxicity.
Efectos Bioquímicos Y Fisiológicos
2,7-Dinitrothianthrene has been shown to induce a wide range of biochemical and physiological effects, including DNA damage, oxidative stress, inflammation, and apoptosis. 2,7-Dinitrothianthrene exposure has been associated with increased risk of cancer, respiratory diseases, and cardiovascular diseases in humans and laboratory animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,7-Dinitrothianthrene has several advantages as a model compound for studying the environmental fate and toxicity of PAHs. It is relatively stable and easy to handle, and its properties are well-characterized. However, 2,7-Dinitrothianthrene has several limitations, including its low solubility in water and its toxicity to laboratory animals and human cells.
Direcciones Futuras
There are several future directions for research on 2,7-Dinitrothianthrene and PAHs. One direction is to study the metabolic pathways and reactive metabolites involved in 2,7-Dinitrothianthrene toxicity. Another direction is to develop new analytical methods for the detection and quantification of 2,7-Dinitrothianthrene and other PAHs in environmental samples. Additionally, more research is needed to understand the long-term health effects of 2,7-Dinitrothianthrene exposure in humans and laboratory animals.
Conclusion
In conclusion, 2,7-Dinitrothianthrene is a widely used model compound for studying the environmental fate and toxicity of PAHs. Its unique chemical and physical properties make it an ideal reference standard for the identification and quantification of PAHs in environmental samples. However, its toxicity to laboratory animals and human cells highlights the need for caution in its use and handling. Further research is needed to fully understand the mechanisms of 2,7-Dinitrothianthrene toxicity and its long-term health effects.
Métodos De Síntesis
2,7-Dinitrothianthrene can be synthesized by several methods, including nitration of thianthrene with a mixture of nitric and sulfuric acids, and oxidation of 2,7-diaminothianthrene with nitric acid. The most commonly used method involves the nitration of thianthrene with a mixture of nitric and sulfuric acids, followed by recrystallization from organic solvents.
Aplicaciones Científicas De Investigación
2,7-Dinitrothianthrene has been extensively used in scientific research as a model compound for studying the environmental fate and toxicity of PAHs. It is also used as a reference standard for the identification and quantification of PAHs in environmental samples. 2,7-Dinitrothianthrene has been used to study the metabolism, genotoxicity, and carcinogenicity of PAHs in laboratory animals and human cells.
Propiedades
Número CAS |
89844-71-3 |
|---|---|
Nombre del producto |
2,7-Dinitrothianthrene |
Fórmula molecular |
C12H6N2O4S2 |
Peso molecular |
306.3 g/mol |
Nombre IUPAC |
2,7-dinitrothianthrene |
InChI |
InChI=1S/C12H6N2O4S2/c15-13(16)7-1-3-9-11(5-7)20-10-4-2-8(14(17)18)6-12(10)19-9/h1-6H |
Clave InChI |
AYWQEIJJQYDOER-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SC3=C(S2)C=C(C=C3)[N+](=O)[O-] |
SMILES canónico |
C1=CC2=C(C=C1[N+](=O)[O-])SC3=C(S2)C=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



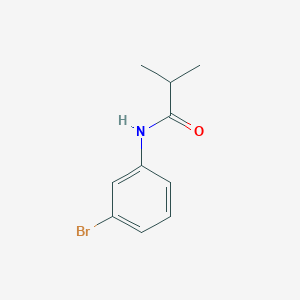
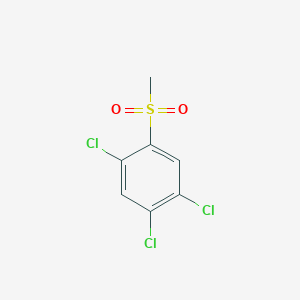

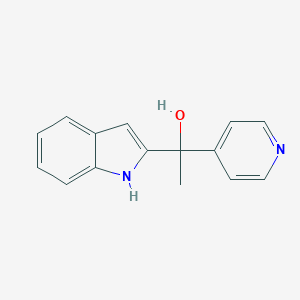
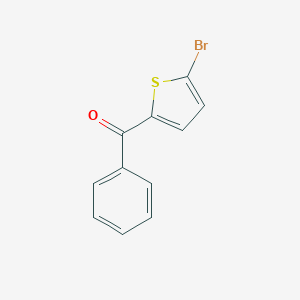
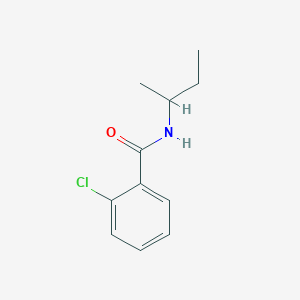
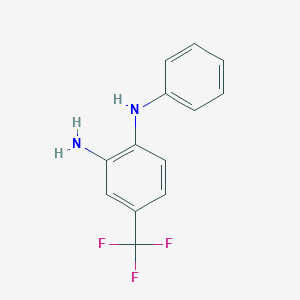
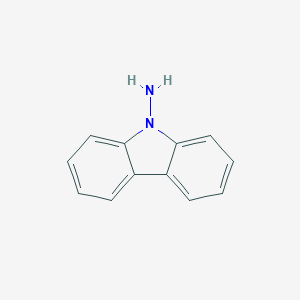
![2-[(3-Methoxyphenyl)methylsulfanyl]acetic acid](/img/structure/B184551.png)
